Cas no 172031-94-6 ([5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol structure](https://ja.kuujia.com/scimg/cas/172031-94-6x500.png)
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol 化学的及び物理的性質
名前と識別子
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- 3-Isoxazolemethanol,5-(trifluoromethyl)-(9CI)
- LCZLXKZLTFWBHQ-UHFFFAOYSA-N
- (5-(trifluoromethyl)isoxazol-3-yl)methanol
- [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol
- C5H4F3NO2
- 9356AH
- 5-Trifluoromethylisoxazole-3-methanol
- (5-trifluoromethyl-isoxazol-3-yl)methanol
- (5-Trifluoromethyl-isoxazol-3-yl)-methanol
-
- インチ: 1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1,10H,2H2
- InChIKey: LCZLXKZLTFWBHQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CO)=NO1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- トポロジー分子極性表面積: 46.3
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191629-10.0g |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 95.0% | 10.0g |
$3929.0 | 2025-02-20 | |
Life Chemicals | F8888-0965-2.5g |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 95% | 2.5g |
$1402.0 | 2023-09-05 | |
Enamine | EN300-191629-0.25g |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 95.0% | 0.25g |
$452.0 | 2025-02-20 | |
Life Chemicals | F8888-0965-10g |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 95% | 10g |
$3005.0 | 2023-09-05 | |
TRC | T898945-100mg |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 100mg |
$ 340.00 | 2022-06-02 | ||
Enamine | EN300-191629-0.05g |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 95.0% | 0.05g |
$212.0 | 2025-02-20 | |
Enamine | EN300-191629-5.0g |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 95.0% | 5.0g |
$2650.0 | 2025-02-20 | |
1PlusChem | 1P00ANIF-500mg |
3-Isoxazolemethanol,5-(trifluoromethyl)-(9CI) |
172031-94-6 | 95% | 500mg |
$937.00 | 2025-02-25 | |
1PlusChem | 1P00ANIF-100mg |
3-Isoxazolemethanol,5-(trifluoromethyl)-(9CI) |
172031-94-6 | 95% | 100mg |
$448.00 | 2025-02-25 | |
Enamine | EN300-191629-1g |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol |
172031-94-6 | 94% | 1g |
$914.0 | 2023-09-17 |
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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10. Back matter
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanolに関する追加情報
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol: A Comprehensive Overview
The compound with CAS No. 172031-94-6, commonly referred to as [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to an oxazole ring, further substituted with a methanol group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its stability and reactivity. The presence of the trifluoromethyl group at the 5-position of the oxazole ring introduces electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This substitution pattern enhances the compound's ability to participate in various chemical reactions, particularly in nucleophilic and electrophilic aromatic substitutions. The methanol group at the 3-position further modulates the reactivity and solubility of the compound, making it suitable for a wide range of synthetic applications.
Recent studies have highlighted the potential of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol as a versatile building block in organic synthesis. Researchers have demonstrated its utility in constructing complex molecular frameworks, including those relevant to drug discovery and agrochemicals. For instance, a 2023 study published in Journal of Medicinal Chemistry explored the use of this compound as an intermediate in the synthesis of novel kinase inhibitors, showcasing its potential in developing therapeutically relevant molecules.
In addition to its role as a synthetic intermediate, [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol has been investigated for its applications in materials science. A 2022 study in Advanced Materials reported on its use as a precursor for the synthesis of advanced polymers with tailored electronic properties. The trifluoromethyl group's electron-withdrawing nature was found to enhance the thermal stability and conductivity of the resulting materials, opening new avenues for its use in electronic devices and energy storage systems.
The synthesis of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate trifluoromethylated oxazole derivative with a methanol group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for both academic research and industrial applications.
From an environmental standpoint, [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol exhibits favorable biodegradation properties under specific conditions. Studies conducted in 2023 by researchers at the University of California revealed that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its environmental footprint. This finding is particularly significant for industries considering its use in large-scale applications where environmental impact is a critical factor.
In conclusion, [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol (CAS No. 172031-94-6) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in organic synthesis, materials science, and drug discovery. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemistry and technology.
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